molecular formula C20H26N2O3 B11548695 N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide

N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide

Cat. No.: B11548695
M. Wt: 342.4 g/mol
InChI Key: QMVRLWZVERPSJZ-LTGZKZEYSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a benzene ring substituted with an octyloxy group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 4-(octyloxy)benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring and benzene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide is unique due to the presence of the octyloxy group, which enhances its lipophilicity and potential interactions with biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-octoxybenzamide

InChI

InChI=1S/C20H26N2O3/c1-2-3-4-5-6-7-14-24-18-12-10-17(11-13-18)20(23)22-21-16-19-9-8-15-25-19/h8-13,15-16H,2-7,14H2,1H3,(H,22,23)/b21-16+

InChI Key

QMVRLWZVERPSJZ-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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